molecular formula C10H9NO5 B8678643 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one CAS No. 842137-45-5

2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one

Cat. No. B8678643
M. Wt: 223.18 g/mol
InChI Key: BNQYKJNRIMDSEN-UHFFFAOYSA-N
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Patent
US08138357B2

Procedure details

5-Nitrosalicylic acid (25 g, 136.6 mmol) was taken up in acetone (20 ml) and trifluoroacetic acid (150 ml) and trifluoroacetic anhydride (50 ml) were added. The mixture was heated at reflux. After 1 hr more acetone (30 ml) was added, and the reaction was heated at reflux for 48 hrs. The reaction was cooled to RT and the volatiles were removed in vacuo. The resulting brown oil was dissolved in CH2Cl2 (400 ml) and washed with 1:1 H2O/saturated NaHCO3 (400 ml). The aqueous phase was extracted with CH2Cl2 (2×200 ml), and the combined organic layers were dried (MgSO4) and evaporated in vacuo. The solid residue was triturated with pentane (150 ml), collected by filtration, washed thoroughly with pentane and dried in vacuo to give 6-nitro-2,2-dimethyl-4H-benzo[1,3]dioxin-4-one (27.84 g, 91%) as a dark yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].F[C:15](F)(F)[C:16](O)=O.F[C:22](F)(F)C(OC(=O)C(F)(F)F)=O>CC(C)=O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:13][C:15]([CH3:16])([CH3:22])[O:10][C:9](=[O:11])[C:8]=2[CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hrs
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown oil was dissolved in CH2Cl2 (400 ml)
WASH
Type
WASH
Details
washed with 1:1 H2O/saturated NaHCO3 (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with pentane (150 ml)
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed thoroughly with pentane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(OC(O2)(C)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.84 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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